

# A Comparative Analysis of Tricreatine Citrate and Creatine Monohydrate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



An objective review of physicochemical properties and pharmacokinetic data for researchers, scientists, and drug development professionals.

### Introduction

Creatine monohydrate is the most extensively studied and widely used form of creatine supplement, known for its role in enhancing high-intensity exercise performance and increasing muscle mass. In the pursuit of improved physicochemical properties, such as solubility and stability, various alternative forms of creatine have been developed. One such alternative is **tricreatine citrate**. This guide provides a detailed comparison of **tricreatine citrate** and creatine monohydrate, focusing on their respective bioavailability as supported by experimental data. The primary rationale for developing creatine salts like **tricreatine citrate** is to enhance water solubility, which is hypothesized to lead to improved absorption and reduced gastrointestinal distress.[1][2]

## Physicochemical Properties: Solubility and Creatine Content

A key difference between the two forms lies in their solubility and the percentage of creatine they provide by weight. **Tricreatine citrate** is significantly more soluble in water than creatine monohydrate.[1] However, it contains a lower percentage of active creatine per gram.

Table 1: Comparison of Physicochemical Properties



Property	Creatine Monohydrate (CrM)	Tricreatine Citrate (CrC)	Reference
Creatine Content (% w/w)	87.9%	~66%	[1]
Solubility (20°C)	14 g/L	29 g/L	[1]
Normalized Creatine Solubility (20°C)	12.3 g/L	19.14 g/L (1.55-fold higher than CrM)	[1]
pH of Saturated Solution	~7.0	3.2	[1]

## Comparative Bioavailability: Pharmacokinetic Studies

Despite the enhanced solubility of **tricreatine citrate**, direct pharmacokinetic studies in humans have not demonstrated superior bioavailability compared to creatine monohydrate. A key study conducted by Jäger et al. provides the most direct comparison.

### **Human Pharmacokinetic Data**

The pivotal human study in this area involved a balanced cross-over design where subjects ingested isomolar amounts of creatine (4.4g) from creatine monohydrate, **tricreatine citrate**, and creatine pyruvate.[3][4] The results indicated that while there were slight alterations in the kinetics of plasma creatine absorption, these did not translate to a significant overall bioavailability advantage for **tricreatine citrate** over the monohydrate form.[3][4] Specifically, the mean peak plasma concentration (Cmax) and the total area under the curve (AUC), a primary indicator of bioavailability, were not significantly different between creatine monohydrate and **tricreatine citrate**.[3][4][5]

Table 2: Human Pharmacokinetic Parameters (Isomolar Doses)



Parameter	Creatine Monohydrate (CrM)	Tricreatine Citrate (CrC)	Key Finding	Reference
Peak Plasma Concentration (Cmax)	761.9 ± 107.7 μmol/L	855.3 ± 165.1 μmol/L	No significant difference	[5]
Area Under the Curve (AUC)	2384 ± 376.5 mM/h	2627 ± 506.8 mM/h	No significant difference	[5]
Absorption Velocity Constant (ka)	Not significantly different	Not significantly different	No significant difference	[3][4]
Elimination Velocity Constant (kel)	Not significantly different	Not significantly different	No significant difference	[3][4]

It is noteworthy that while **tricreatine citrate** did not show a significant advantage, another form, creatine pyruvate, did result in significantly higher peak concentrations and AUC in the same study.[3][4] The researchers concluded that the small differences in kinetics between the monohydrate and citrate forms are unlikely to have any meaningful effect on muscle creatine elevation during supplementation.[4]

### **In-Silico Modeling Predictions**

In contrast to human experimental data, a physiology-based pharmacokinetic (PBPK) model simulated the oral absorption of various creatine forms.[6][7] This in-silico study predicted that following a large dose (20 g/day), the plasma AUC for creatine citrate could be 24.4% higher than that of creatine monohydrate.[6][7] While intriguing, these are simulation results and are not substantiated by the direct human clinical data currently available.

## **Experimental Protocols**

The primary human clinical data cited is from a study with a rigorous methodology designed for direct comparison.



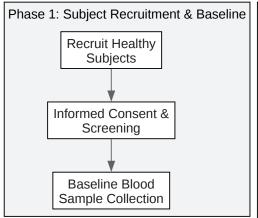
Protocol: Jäger et al. (2007) Comparative Pharmacokinetics Study[3][4][5]

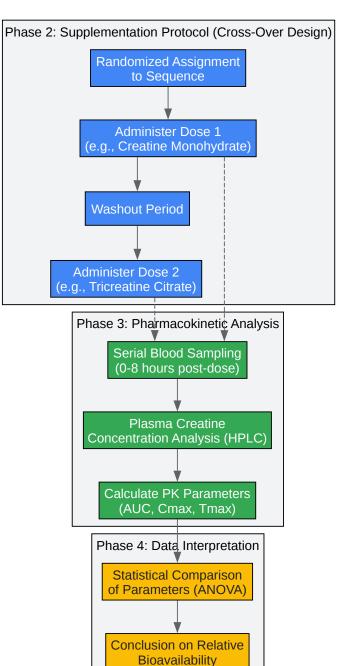
- Study Design: A balanced, randomized cross-over design was employed. This design is robust as each subject acts as their own control, minimizing inter-individual variability.
- Subjects: Six healthy subjects (three female, three male) participated in the study.[3][4]
- Supplementation Protocol: Each subject ingested a single dose on separate occasions, with a washout period between treatments. The doses were isomolar with respect to creatine content (4.4 g of pure creatine). This corresponded to:
  - 5.0 g of Creatine Monohydrate (CrM)
  - 6.7 g of Tri-creatine Citrate (CrC)
  - 7.3 g of Creatine Pyruvate (CrPyr)
- Administration: Each supplement was dissolved in 450 ml of water and ingested.[3]
- Data Collection: Blood samples were collected at baseline and at multiple time points over an eight-hour period post-ingestion.[3][4]
- Analysis: Plasma was analyzed for creatine concentrations to determine pharmacokinetic parameters, including Cmax, AUC, ka, and kel. Statistical analysis was performed using repeated measures ANOVA.[3][4]

## **Visualization of Experimental Workflow**

The following diagram illustrates the typical workflow for a comparative bioavailability study, such as the one described above.







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- To cite this document: BenchChem. [A Comparative Analysis of Tricreatine Citrate and Creatine Monohydrate Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14115693#tricreatine-citrate-vs-creatine-monohydrate-bioavailability-study]

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